Home > Products > Screening Compounds P136336 > Buformin hydrochloride
Buformin hydrochloride - 15537-73-2

Buformin hydrochloride

Catalog Number: EVT-459749
CAS Number: 15537-73-2
Molecular Formula: C6H16ClN5
Molecular Weight: 193.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buformin Hydrochloride is the hydrochloride salt form of buformin, an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Buformin is not metabolized and is excreted in the urine. This agent has an elevated risk of causing lactic acidosis, and has been withdrawn from the market.
An oral hypoglycemic agent that inhibits gluconeogenesis, increases glycolysis, and decreases glucose oxidation.
Overview

Buformin hydrochloride, chemically known as N-butyl-1-carbamimidamidomethanimidamide hydrochloride, is an oral antidiabetic medication belonging to the biguanide class. It is structurally related to metformin and phenformin, both of which are also used for managing diabetes. Buformin hydrochloride is characterized as a fine, white to slightly yellow crystalline powder that is odorless and has a weakly acidic bitter taste. It was first synthesized in 1957 and has been primarily used to manage hyperglycemia in diabetic patients, although it has been withdrawn from the market in many countries due to safety concerns, particularly the risk of lactic acidosis .

Source

Buformin hydrochloride is synthesized from butylamine and 2-cyanoguanidine through a series of chemical reactions. Its development was part of the broader exploration of biguanides as therapeutic agents for diabetes management .

Classification

Buformin hydrochloride falls under the category of antihyperglycemic agents. It is classified as a biguanide, which includes other compounds like metformin and phenformin. These drugs are known for their ability to lower blood glucose levels without causing hypoglycemia .

Synthesis Analysis

The synthesis of buformin hydrochloride involves a reaction between butylamine and 2-cyanoguanidine. The process typically includes the following steps:

  1. Reactants: Butylamine reacts with 2-cyanoguanidine.
  2. Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to optimize yield.
  3. Purification: The crude product undergoes crystallization and filtration to obtain pure buformin hydrochloride.

The detailed synthesis can be complex, involving various solvents and purification methods to ensure high purity and yield of the final product .

Molecular Structure Analysis

Buformin hydrochloride has a molecular formula of C6H16ClN5C_6H_{16}ClN_5 and a molecular weight of approximately 193.68 g/mol. Its structural formula can be represented as follows:

  • Chemical Structure:
InChI InChI 1S C6H15N5 ClH c1 2 3 4 10 6 9 11 5 7 8 h2 4H2 1H3 H6 7 8 9 10 11 1H\text{InChI InChI 1S C6H15N5 ClH c1 2 3 4 10 6 9 11 5 7 8 h2 4H2 1H3 H6 7 8 9 10 11 1H}
  • Key Data:
    • Melting Point: 174 to 177 °C
    • Solubility: Freely soluble in water, methanol, and ethanol; insoluble in chloroform and ether.
    • Log Octanol-Water Partition Coefficient: -1.20 .
Chemical Reactions Analysis

Buformin hydrochloride participates in various chemical reactions typical of biguanides:

  1. Formation Reactions: Buformin can be formed through condensation reactions involving amines and guanidine derivatives.
  2. Decomposition Reactions: Under certain conditions (e.g., high temperatures), buformin may decompose into its constituent parts or other byproducts.
  3. Complexation Reactions: Buformin can form stable metal complexes due to its bidentate ligand properties .
Mechanism of Action

Buformin hydrochloride acts primarily by delaying glucose absorption from the gastrointestinal tract and enhancing insulin sensitivity. Its mechanism includes:

  • Inhibition of Hepatic Glucose Production: Buformin reduces glucose synthesis in the liver.
  • Increased Glucose Uptake: It promotes glucose uptake by peripheral tissues.
  • Antihyperglycemic Effects: Unlike traditional hypoglycemic agents, buformin does not lower blood sugar levels excessively but instead manages elevated glucose levels effectively.

Pharmacokinetic studies indicate that after oral administration, approximately 90% of buformin is recovered in urine, with an elimination half-life of about two hours .

Physical and Chemical Properties Analysis

Buformin hydrochloride exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Fine white to slightly yellow crystalline powder
    • Melting Point: 174–177 °C
    • Solubility: Highly soluble in water (approximately 746 g L746\text{ g L} at 25 C25\text{ C}).
  • Chemical Properties:
    • pKa: Approximately 11.311.3, indicating it is a strong base.
    • Log P: -1.20, suggesting high hydrophilicity.
    • Vapor Pressure: 1.64×104 mm Hg1.64\times 10^{-4}\text{ mm Hg} at 25 C25\text{ C} .
Applications

Scientific Uses:

  • Diabetes Management: Used historically for controlling blood sugar levels in diabetic patients.
  • Cancer Research: Some studies have indicated that buformin may disrupt the Warburg effect in cancer cells, potentially offering anticancer properties similar to metformin .
  • Antiviral Research: Buformin has shown antiviral activity against certain viruses like influenza, indicating potential uses beyond diabetes treatment .

Despite its historical significance as an antidiabetic agent, ongoing research continues to explore its mechanisms and potential applications in other fields such as oncology and virology.

Historical Context and Development of Buformin Hydrochloride

Emergence of Biguanides in Antidiabetic Therapy: From Phenformin to Buformin

The biguanide class of antidiabetic drugs originated from the natural compound galegine, isolated from Galega officinalis (French lilac), which demonstrated blood-glucose-lowering properties in the early 20th century [4] [7]. Synthetic biguanides were developed in the 1950s, with buformin (1-butylbiguanide hydrochloride) introduced alongside phenformin (phenethylbiguanide) and metformin (dimethylbiguanide). Buformin was synthesized in 1957 and marketed by the German pharmaceutical company Grünenthal as Silubin [1] [10]. Its chemical structure features a butyl side chain attached to the biguanide core, distinguishing it from phenformin’s phenethyl group and metformin’s dimethyl moiety [1].

Buformin’s initial clinical appeal stemmed from its potent antihyperglycemic effects, particularly in reducing postprandial glucose levels. Unlike sulfonylureas, biguanides did not stimulate insulin secretion but enhanced peripheral glucose uptake and suppressed hepatic gluconeogenesis [1] [9]. Studies highlighted buformin’s higher potency than metformin in animal models, though it was less potent than phenformin [1] [4]. By the 1960s, buformin was widely prescribed in Europe and Japan, often formulated as a sustained-release preparation (Silubin Retard) to prolong its therapeutic effect [1].

Table 1: Key Biguanides in Antidiabetic Therapy

CompoundYear IntroducedBrand Name(s)Structural Feature
Phenformin1957DBIPhenethylbiguanide
Buformin1958SilubinButylbiguanide
Metformin1959GlucophageDimethylbiguanide

Withdrawal and Revival: Regulatory Shifts and Re-evaluation in Metabolic Research

In the 1970s, buformin and phenformin faced regulatory withdrawal in most Western countries due to an association with lactic acidosis, a rare but fatal complication [1] [4]. The risk was dose-dependent and linked to impaired renal excretion, leading to drug accumulation. Buformin’s toxic threshold was identified at plasma concentrations >0.60 μg/mL, with lactic acidosis occurring at daily doses >250–300 mg [1] [2]. Phenformin’s higher lipophilicity and stronger complex I inhibition made its risk profile worse, while metformin’s superior safety ensured its survival [4] [9].

Despite withdrawals, buformin remained available in select markets, including Romania, Hungary, Taiwan, and Japan, where clinical practice emphasized strict renal monitoring [1] [4]. Renewed interest emerged in the 2000s when epidemiological studies suggested biguanides might reduce cancer risk in diabetic patients [1] [9]. Buformin’s revival in metabolic research was fueled by its potent activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR pathway, mechanisms relevant to oncology [1] [2]. Notably, buformin showed superior antitumor effects compared to metformin in preclinical models of breast, prostate, and endometrial cancers [1] [2] [9].

Table 2: Regulatory Status and Research Revival of Buformin

PeriodRegulatory StatusKey Events
1958–1970sApproved globallyWidely prescribed for type 2 diabetes
Late 1970sWithdrawn (USA, Western Europe)Lactic acidosis concerns; market retention in Eastern Europe/Asia
2000s–PresentResearch repurposingStudies highlighting anticancer and antiviral properties

Properties

CAS Number

15537-73-2

Product Name

Buformin hydrochloride

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine;hydrochloride

Molecular Formula

C6H16ClN5

Molecular Weight

193.68 g/mol

InChI

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H

InChI Key

KKLWSPPIRBIEOV-UHFFFAOYSA-N

SMILES

CCCCN=C(N)N=C(N)N.Cl

Synonyms

1 Butylbiguanide
1-Butylbiguanide
Adebit
Buformin
Butylbiguanide
Gliporal
Retard, Silubin
Silubin
Silubin Retard

Canonical SMILES

CCCCN=C(N)N=C(N)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.